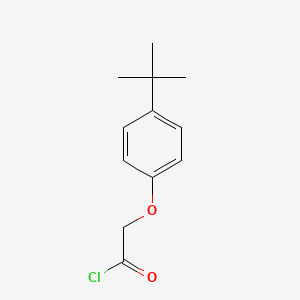

4-tert-Butylphenoxyacetyl chloride

描述

Overview of Acyl Chlorides in Synthetic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.orgnih.gov They are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom. wikipedia.orgnih.gov This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides susceptible to nucleophilic attack and making them powerful acylating agents. fiveable.me Their heightened reactivity compared to other carboxylic acid derivatives, such as esters and amides, makes them valuable intermediates in organic synthesis. wikipedia.orgsavemyexams.com

The general reactivity of acyl chlorides allows for their conversion into a wide array of other functional groups. Key reactions include:

Hydrolysis: Reacting with water to form the corresponding carboxylic acid. savemyexams.com

Esterification: Reacting with alcohols or phenols to produce esters. savemyexams.com

Amidation: Reacting with ammonia (B1221849) or amines to yield amides. savemyexams.com

Friedel-Crafts Acylation: Reacting with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

Acyl chlorides are typically synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). savemyexams.com The choice of reagent often depends on the desired reaction conditions and the stability of the starting material.

Rationale for the tert-Butylphenoxy Moiety in Chemical Design

The inclusion of the tert-butylphenoxy group in a molecule is a deliberate design choice driven by the unique properties conferred by this moiety. The tert-butyl group is a bulky, sterically hindering group that can influence the reactivity and selectivity of a reaction. google.com It is also an electron-donating group, which can affect the electronic properties of the aromatic ring to which it is attached.

In the context of fine chemical synthesis, the tert-butylphenoxy moiety can:

Enhance Lipophilicity: The nonpolar tert-butyl group increases the molecule's affinity for nonpolar environments, which can be crucial for its biological activity and transport properties in applications like agrochemicals and pharmaceuticals.

Provide Steric Shielding: The bulkiness of the tert-butyl group can direct reactions to specific sites on the molecule by sterically hindering other potential reaction sites.

Improve Stability: The presence of the tert-butyl group can enhance the metabolic stability of a compound by protecting it from enzymatic degradation.

Historical Context and Evolution of its Application in Fine Chemical Synthesis

The primary application of 4-tert-Butylphenoxyacetyl chloride is as an intermediate in the manufacture of herbicides such as fenoxaprop-p-ethyl (B1329639) and quizalofop-p-ethyl. google.comgoogle.comwipo.intgoogle.comwikipedia.orgnih.gov These herbicides are part of the "fop" family of aryloxyphenoxypropionate herbicides, which are known for their effectiveness in controlling grass weeds in broadleaf crops.

The synthesis of these herbicides involves the coupling of the 4-tert-butylphenoxyacetyl moiety with other complex chemical structures. The development and commercialization of these advanced herbicides in the latter half of the 20th century solidified the importance of this compound as a key industrial intermediate. The demand for more selective and effective herbicides continues to drive the use of this and other specialized acyl chlorides in the fine chemical industry. emergenresearch.commarketresearchfuture.com

Chemical Profile of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₅ClO₂ | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 226.70 g/mol | sigmaaldrich.com |

| CAS Number | 90734-55-7 | sigmaaldrich.comchemicalbook.com |

| Appearance | Colorless to pale yellow liquid/solid | sigmaaldrich.com |

| Boiling Point | 130-132 °C at 5 mmHg | |

| Solubility | Reacts with water | fishersci.com |

Structure

3D Structure

属性

IUPAC Name |

2-(4-tert-butylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTNMBDQWVPSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346324 | |

| Record name | 4-tert-Butylphenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-55-7 | |

| Record name | 4-tert-Butylphenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Mechanistic Investigations of 4 Tert Butylphenoxyacetyl Chloride

Established Synthetic Routes for 4-tert-Butylphenoxyacetyl chloride

The traditional synthesis of this compound begins with the formation of its key precursors, followed by a functional group conversion to yield the final acyl chloride.

Precursor Synthesis and Functional Group Introduction

The journey to this compound starts with the synthesis of two core building blocks: 4-tert-butylphenol (B1678320) and 4-tert-butylphenoxyacetic acid.

Synthesis of 4-tert-butylphenol: The primary industrial method for producing 4-tert-butylphenol is the acid-catalyzed Friedel-Crafts alkylation of phenol (B47542) with isobutene. tandfonline.comwipo.int This reaction typically yields a mixture of products, with 2-tert-butylphenol (B146161) being a significant side product. tandfonline.com Alternative methods include the reaction of phenol with tert-butyl alcohol in the presence of a dehydrating agent like phosphorus pentoxide, which can achieve phenol conversions of 60-70% with a selectivity for the para-substituted product exceeding 60%. wipo.int

Synthesis of 4-tert-butylphenoxyacetic acid: The introduction of the acetic acid moiety onto the phenolic oxygen is classically achieved through the Williamson ether synthesis. wikipedia.org This method involves the reaction of an alkoxide or phenoxide ion with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

In a typical procedure, 4-tert-butylphenol is first deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH), to form the sodium 4-tert-butylphenoxide. This nucleophilic phenoxide is then reacted with chloroacetic acid. wikipedia.org The reaction mixture is often heated to ensure completion. Subsequent acidification of the solution precipitates the desired product, 4-tert-butylphenoxyacetic acid, which can be isolated via filtration. tandfonline.com

| Reactant 1 | Reactant 2 | Base | Key Reaction Type | Product |

| 4-tert-Butylphenol | Chloroacetic Acid | Sodium Hydroxide | Williamson Ether Synthesis | 4-tert-Butylphenoxyacetic acid |

This interactive table summarizes the key components of the Williamson ether synthesis for producing 4-tert-butylphenoxyacetic acid.

Chlorination Reactions and Optimization

The final step in the established route is the conversion of the carboxylic acid group of 4-tert-butylphenoxyacetic acid into an acyl chloride. This is a crucial transformation as acyl chlorides are highly reactive intermediates used in a variety of subsequent chemical reactions.

The most common and effective reagent for this conversion is thionyl chloride (SOCl₂). commonorganicchemistry.com The reaction typically involves heating the 4-tert-butylphenoxyacetic acid in neat thionyl chloride at reflux or using a solvent. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.

Optimization of this step focuses on purity and yield. A study on the conversion of tert-butyl esters to acid chlorides using thionyl chloride found that the reaction is promoted by acid, specifically HCl. organic-chemistry.org This implies that controlling the concentration of HCl, for instance by performing the reaction in a sealed versus an open vessel, can significantly impact the reaction time. A sealed reaction with a catalytic amount of water (which generates HCl in situ with SOCl₂) can be completed in as little as 30 minutes, whereas an open reaction may take up to 16 hours due to the loss of gaseous HCl. organic-chemistry.org This method offers a mild and efficient alternative for acid chloride synthesis, preserving the integrity of other functional groups and stereocenters. organic-chemistry.org

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing compounds like this compound and its precursors.

Catalytic Methods in this compound Synthesis

Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. In the context of synthesizing the precursors for this compound, several catalytic methods have been explored.

Phase-Transfer Catalysis: The Williamson ether synthesis, while effective, involves reactants that are soluble in different phases (the aqueous phenoxide and the organic alkyl halide). A phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide, can be employed to overcome this issue. utahtech.eduyoutube.com The PTC shuttles the phenoxide anion from the aqueous phase to the organic phase, allowing it to react with the alkyl halide, thereby increasing the reaction rate and efficiency under milder conditions. utahtech.eduyoutube.com

High-Temperature Catalytic Williamson Ether Synthesis (CWES): To avoid the use of carcinogenic alkylating agents and the production of salt byproducts, a high-temperature (above 300 °C) catalytic version of the Williamson ether synthesis has been developed. This process uses less reactive, cheaper alkylating agents like alcohols or carboxylic acid esters in the presence of catalytic amounts of alkali metal benzoates. acs.org This method is particularly suited for the industrial production of alkyl aryl ethers and achieves high selectivity. acs.org

Solvent-Free and Atom-Economical Processes

Minimizing waste and solvent use are key tenets of green chemistry.

Microwave-Assisted, Solvent-Free Synthesis: A significant advancement in the synthesis of phenoxyacetic acids is the use of microwave irradiation in solvent-free conditions. tandfonline.comtandfonline.com In this method, the reactants (a phenol, monochloroacetic acid, and NaOH) are mixed without a solvent and irradiated with microwaves. tandfonline.com This technique dramatically reduces reaction times from hours to minutes and provides very good yields, offering a safe, convenient, and environmentally friendly alternative to classical heating methods. tandfonline.comtandfonline.com

| Synthesis Method | Heating | Solvent | Reaction Time | Yield | Reference |

| Classical | Conventional Reflux | Aqueous/Organic | Several Hours | 45-70% | tandfonline.com |

| Microwave-Assisted | Microwave (700W) | Solvent-Free | 1-2 Minutes | 78-92% | tandfonline.com |

This interactive table compares the classical and microwave-assisted synthesis methods for phenoxyacetic acids.

Atom Economy: The concept of atom economy measures how many atoms from the reactants are incorporated into the final desired product. scranton.eduprimescholars.com Rearrangement and addition reactions are considered highly atom-economical (often 100%), while substitution and elimination reactions are less so because they generate byproducts. scranton.edu The traditional Williamson ether synthesis, being a substitution reaction, has a lower atom economy as it produces salt (e.g., NaCl) as a byproduct. Green chemistry principles encourage the design of syntheses that maximize atom economy, making catalytic and addition-type reactions more desirable. primescholars.com

Mechanistic Insights into its Formation

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound.

Mechanism of the Williamson Ether Synthesis: This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The process is initiated by the deprotonation of 4-tert-butylphenol to form the potent 4-tert-butylphenoxide nucleophile. This nucleophile then performs a "backside attack" on the electrophilic carbon atom of chloroacetic acid. wikipedia.orgmasterorganicchemistry.com In a single, concerted step, the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks. wikipedia.org This mechanism results in an inversion of stereochemical configuration at the electrophilic carbon, although this is not relevant for chloroacetic acid. The reaction is most efficient with primary alkyl halides like chloroacetic acid; secondary and tertiary halides are more prone to undergo elimination reactions. wikipedia.org

Mechanism of Chlorination with Thionyl Chloride: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a nucleophilic acyl substitution. libretexts.org The mechanism involves several steps:

The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.orgyoutube.com

A chloride ion is eliminated from the sulfur, forming a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.org

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. libretexts.org

The carbonyl double bond reforms, leading to the expulsion of the chlorosulfite group, which decomposes into stable gaseous byproducts, sulfur dioxide (SO₂) and another chloride ion. libretexts.org

The newly generated chloride ion deprotonates the carbonyl oxygen to yield the final acyl chloride product and HCl. youtube.com

This detailed understanding of the reaction pathways and mechanisms enables chemists to refine synthetic strategies, improve yields, and develop more sustainable processes for the production of this compound.

Reaction Kinetics and Thermodynamics

The kinetics of the formation of this compound are expected to follow a multi-step reaction pathway. While specific rate constants and reaction orders for this particular compound have not been published, studies on similar reactions provide insight. For instance, the reaction of substituted acetophenone (B1666503) semicarbazones with thionyl chloride was found to be first-order in both reagents, with a low activation energy and a high negative entropy of activation, suggesting a highly ordered transition state. rsc.org

The thermodynamics of the conversion of a carboxylic acid to an acyl chloride are generally favorable, largely driven by the formation of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture, thus driving the equilibrium towards the product side according to Le Châtelier's principle. masterorganicchemistry.com

Table 1: Illustrative Thermodynamic Data for Acyl Chloride Formation (Analogous System)

| Parameter | Value (Illustrative) | Unit |

| Reaction Enthalpy (ΔH) | < 0 (Exothermic) | kJ/mol |

| Reaction Entropy (ΔS) | > 0 (Positive) | J/(mol·K) |

| Gibbs Free Energy (ΔG) | < 0 (Spontaneous) | kJ/mol |

This table provides illustrative thermodynamic parameters based on the general principles of acyl chloride formation and data from analogous systems. The exact values for this compound may vary.

Transition State Analysis and Computational Chemistry Studies

Computational chemistry, particularly DFT, has become an invaluable tool for elucidating the mechanisms of complex organic reactions by allowing for the characterization of transient species such as transition states. researchgate.net For the synthesis of this compound, computational studies would be instrumental in mapping the potential energy surface of the reaction between 4-tert-butylphenoxyacetic acid and thionyl chloride.

A computational study on the reaction of α-chlorinated carboxylic acids with thionyl chloride has identified two competing pathways for the formation of the acyl chloride, both involving cyclic transition states. researchgate.net These pathways differ in their rate-determining steps and the nature of the intermediates. The activation barriers for these pathways were found to be moderate and enthalpy-controlled. researchgate.net

The transition states in these reactions are characterized by the simultaneous breaking and forming of several bonds. For example, the key transition state for the nucleophilic attack of the chloride ion on the chlorosulfite intermediate would involve the partial formation of the C-Cl bond and the partial breaking of the C-O bond within the tetrahedral intermediate.

Table 2: Illustrative Computational Data for Transition State Analysis (Analogous System)

| Parameter | Description | Illustrative Value |

| Activation Energy (Ea) | The energy barrier for the rate-determining step. | Moderate |

| Transition State Geometry | The arrangement of atoms at the highest point of the energy barrier. | Typically a distorted tetrahedral or cyclic structure |

| Vibrational Frequencies | Imaginary frequency corresponding to the reaction coordinate at the transition state. | One imaginary frequency |

This table presents illustrative computational parameters for the transition state analysis based on studies of analogous acyl chloride formation reactions. Specific values for this compound would require dedicated computational investigation.

The presence of the bulky tert-butyl group on the phenoxy ring of this compound is not expected to significantly alter the fundamental reaction mechanism with thionyl chloride. However, it may have subtle electronic and steric effects that could influence the reaction kinetics and the relative energies of intermediates and transition states. A dedicated computational study on this compound would be necessary to quantify these effects and provide a precise understanding of its synthesis at a molecular level.

Reactivity and Reaction Pathways of 4 Tert Butylphenoxyacetyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of 4-tert-butylphenoxyacetyl chloride involve nucleophilic acyl substitution. khanacademy.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. libretexts.orgyoutube.com This addition-elimination mechanism is common to most carboxylic acid derivatives. masterorganicchemistry.comyoutube.com The general order of reactivity for carboxylic acid derivatives places acyl chlorides as one of the most reactive, capable of being converted into less reactive derivatives like anhydrides, esters, and amides. libretexts.orgyoutube.com

This compound readily reacts with primary and secondary amines in a process known as aminolysis to yield the corresponding N-substituted amides. The reaction is typically rapid and exothermic. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. To neutralize the hydrogen chloride (HCl) byproduct that is formed, the reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), or by using two equivalents of the amine.

The general reaction is as follows:

With a primary amine (R-NH₂): Forms a secondary amide.

With a secondary amine (R₂NH): Forms a tertiary amide.

| Reactant 1 | Reactant 2 | Product | Product Class |

| This compound | Primary Amine (R-NH₂) | N-alkyl-2-(4-tert-butylphenoxy)acetamide | Secondary Amide |

| This compound | Secondary Amine (R₂NH) | N,N-dialkyl-2-(4-tert-butylphenoxy)acetamide | Tertiary Amide |

| This compound | Ammonia (B1221849) (NH₃) | 2-(4-tert-butylphenoxy)acetamide | Primary Amide |

The reaction of this compound with alcohols, a process called alcoholysis, results in the formation of esters. This is a common and efficient method for esterification. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. Similar to aminolysis, a weak base like pyridine is often added to the reaction mixture to scavenge the HCl produced. nih.gov The reactivity of the alcohol can be influenced by steric hindrance, with primary alcohols generally reacting more readily than secondary or tertiary alcohols. sigmaaldrich.com

| Reactant 1 | Reactant 2 (Alcohol) | Product | Product Class |

| This compound | Methanol (B129727) | Methyl 2-(4-tert-butylphenoxy)acetate | Ester |

| This compound | Ethanol | Ethyl 2-(4-tert-butylphenoxy)acetate | Ester |

| This compound | Isopropanol | Isopropyl 2-(4-tert-butylphenoxy)acetate | Ester |

Analogous to alcoholysis, this compound reacts with thiols (mercaptans) to form thioesters. wikipedia.org In this reaction, the sulfur atom of the thiol is the nucleophilic species. The synthesis of thioesters from acyl chlorides and thiols is a standard preparative route. wikipedia.orgorganic-chemistry.org The reaction generally proceeds under similar conditions to esterification, often with the use of a base to neutralize the HCl byproduct.

| Reactant 1 | Reactant 2 (Thiol) | Product | Product Class |

| This compound | Ethanethiol | S-ethyl 2-(4-tert-butylphenoxy)ethanethioate | Thioester |

| This compound | Thiophenol | S-phenyl 2-(4-tert-butylphenoxy)ethanethioate | Thioester |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regiochemical outcome of such reactions is determined by the directing effects of the substituents already present on the ring: the tert-butyl group and the -OCH₂COCl group.

tert-Butyl Group: This is an alkyl group, which is an activating group and an ortho, para-director due to inductive effects and hyperconjugation. libretexts.org

-OCH₂COCl Group: The ether oxygen atom has lone pairs of electrons that it can donate to the ring through resonance, making it a powerful activating group and an ortho, para-director. This resonance effect strongly outweighs the inductive withdrawal of the oxygen and the rest of the side chain. libretexts.org

Since both substituents direct incoming electrophiles to the ortho and para positions, the substitution pattern is predictable. The para position relative to the ether group is already occupied by the tert-butyl group. Therefore, electrophilic attack will be directed to the positions ortho to the powerfully activating -OCH₂COCl group (and meta to the tert-butyl group). Steric hindrance from the bulky tert-butyl group may also influence the ratio of possible isomers.

Friedel-Crafts Acylation with this compound

This compound can itself act as the acylating agent in a Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.com When reacted with an aromatic compound (an arene) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), it forms an aryl ketone. masterorganicchemistry.comnih.gov

The mechanism involves the Lewis acid coordinating to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a resonance-stabilized acylium ion. masterorganicchemistry.comkhanacademy.org This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring of the substrate, followed by deprotonation to restore aromaticity and yield the final ketone product. khanacademy.org This reaction is a valuable method for forming carbon-carbon bonds. nih.gov

| Reagent | Substrate | Catalyst | Product |

| This compound | Benzene | AlCl₃ | 1-(4-tert-butylphenoxy)-2-phenyl-ethan-2-one |

| This compound | Toluene | AlCl₃ | 1-(4-tert-butylphenoxy)-2-(p-tolyl)ethan-2-one (major) and 1-(4-tert-butylphenoxy)-2-(o-tolyl)ethan-2-one (minor) |

Other Key Derivatization Reactions

Beyond the primary substitution and acylation reactions, this compound can be used in other derivatization processes. Derivatization is often employed to modify a molecule's properties, for instance, to increase its volatility for gas chromatography or to enhance its detection in analytical methods. sigmaaldrich.com

Hydrolysis: As an acyl chloride, the compound reacts with water to hydrolyze back to the parent carboxylic acid, 2-(4-tert-butylphenoxy)acetic acid. fishersci.cafishersci.com This reaction is typically facile and is a key consideration for the handling and storage of the compound, which must be kept under anhydrous conditions.

Reduction: The acyl chloride functional group can be reduced. For example, using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), the acyl chloride can be selectively reduced to the corresponding aldehyde, 2-(4-tert-butylphenoxy)acetaldehyde. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce the acyl chloride all the way to the primary alcohol, 2-(4-tert-butylphenoxy)ethanol.

Conversion to Acid Anhydride: Reaction with a carboxylate salt, such as sodium 2-(4-tert-butylphenoxy)acetate, would yield the corresponding acid anhydride. masterorganicchemistry.com

Advanced Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Role as a Protecting Group in Complex Molecule Synthesis

In the intricate process of synthesizing complex molecules like oligonucleotides, protecting groups are essential. They temporarily block reactive sites on a molecule, preventing unwanted side reactions during a chemical transformation elsewhere on the molecule. An ideal protecting group must be easy to introduce, stable under a range of reaction conditions, and, crucially, easy to remove selectively without damaging the rest of the molecule. The 4-tert-butylphenoxyacetyl (t-BPA) group, introduced using 4-tert-butylphenoxyacetyl chloride, has emerged as a significant protecting group, particularly for amino groups in nucleobases.

The synthesis of DNA and RNA oligonucleotides is a stepwise process performed on a solid support. Each nucleoside building block added to the growing chain has multiple reactive sites, including the exocyclic amino groups on the nucleobases adenine (B156593) (dA), guanine (B1146940) (dG), and cytosine (dC). These amino groups must be protected to ensure the correct formation of the phosphodiester backbone.

The 4-tert-butylphenoxyacetyl group has been effectively utilized for the protection of these exocyclic amines. nih.govresearchgate.net Its increased lability compared to standard protecting groups like benzoyl or isobutyryl is a key advantage. nih.gov In RNA synthesis, the t-BPA group is used to protect the exocyclic amino functions of A, G, and C. stackexchange.com The presence of the tert-butyl moiety also confers a practical benefit by increasing the solubility of the nucleoside monomer in organic solvents like acetonitrile (B52724), which is commonly used in automated synthesis. stackexchange.com

A cornerstone of complex chemical synthesis is the concept of orthogonality. nih.gov An orthogonal protection strategy involves using multiple protecting groups in a single molecule, where each type of group can be removed under a specific set of conditions without affecting the others. nih.govsigmaaldrich.com This allows for the sequential deprotection and modification of different parts of the molecule.

The 4-tert-butylphenoxyacetyl group is a key component of such strategies in RNA synthesis. stackexchange.com During RNA synthesis, both the exocyclic amine of the nucleobase and the 2'-hydroxyl group of the ribose sugar must be protected. stackexchange.comgoogle.com The t-BPA group on the nucleobase is designed to be compatible with the protecting groups used for the 2'-hydroxyl position, such as the tert-butyldimethylsilyl (TBDMS) or 2'-O-triisopropylsilyloxymethyl (TOM) groups. stackexchange.com The t-BPA groups can be removed under conditions that leave the 2'-hydroxyl protecting groups intact, demonstrating their orthogonality. stackexchange.com This selective removal is critical for the successful assembly and subsequent purification of the final RNA oligonucleotide. stackexchange.com

A significant advantage of the t-BPA protecting group is its susceptibility to removal under very mild basic conditions, which helps to preserve the integrity of the synthesized oligonucleotide and any sensitive labels attached to it. nih.govnih.gov Standard protecting groups often require harsh, prolonged treatment with concentrated ammonia (B1221849) at elevated temperatures for their removal. In contrast, the t-BPA group can be cleaved under "ultramild" conditions. uwindsor.ca This increased lability is attributed to the electron-donating nature of the tert-butyl group and the less sterically hindered carbonyl group of the amide, which facilitates nucleophilic attack during deprotection. stackexchange.com

The use of milder conditions minimizes the risk of side reactions, such as backbone degradation or modification of the nucleobases. nih.gov Several different reagent combinations have been developed for the efficient removal of t-BPA groups, as detailed in the table below.

| Reagent/Solvent System | Conditions | Reference |

|---|---|---|

| Ammonia saturated methanol (B129727) | Short treatment | nih.gov |

| 0.05M Potassium carbonate in anhydrous methanol | 4 hours at room temperature | uwindsor.ca |

| Ammonium Hydroxide (B78521) / Ethanol (3:1, v/v) | 1 hour at 55 °C | stackexchange.com |

| 0.5 M Lithium hydroxide (aq) and 3.5 M triethylamine (B128534) in methanol | 40 minutes at 75°C | nih.gov |

| Ammonium Hydroxide / Ethanol (75:25, v/v) | Not specified | masterorganicchemistry.com |

The protection of hydroxyl (alcohol) groups is a common requirement in organic synthesis to prevent their unwanted reaction with strong bases, organometallics, or oxidizing agents. indiamart.com A standard method for protecting alcohols is to convert them into esters through reaction with an acyl chloride. This reaction forms an ester linkage that is generally stable to neutral or acidic conditions but can be cleaved by base-catalyzed hydrolysis to regenerate the alcohol.

While this compound is an acyl chloride and can, in principle, react with an alcohol to form a 4-tert-butylphenoxyacetate ester, its use specifically as a hydroxyl protecting group is not as widely documented as its application in nucleobase protection. The selection of a protecting group is a balance between the ease of installation and the conditions required for removal. stackexchange.com In practice, other protecting groups for alcohols, such as various silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers, are more commonly employed due to their well-characterized stability and versatile, often milder, deprotection conditions. stackexchange.commasterorganicchemistry.com

Protection of Amino Groups in Nucleobases (e.g., Guanine N2, Cytosine N4, Adenine N6)

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

An intermediate in the pharmaceutical industry is a chemical compound that is a stepping stone in the synthesis of a final active pharmaceutical ingredient (API). These intermediates are not the final drug product but are crucial components of the manufacturing process. nih.gov

This compound is classified for use in the pharmaceutical sector, indicating its role as a building block in the synthesis of more complex molecules. google.com The phenoxyacetate (B1228835) structure is a feature in various biologically active compounds. While specific examples of commercial APIs synthesized directly from this compound are not extensively detailed in publicly available literature, its chemical nature makes it a valuable precursor. For instance, related structures containing the tert-butylphenoxy moiety are used as intermediates in the production of specialty chemicals, such as the acaricide Propargite, which is chemically 2-(4-tert-butyl phenoxy)-cyclohexyl Propargyl sulfite. The synthesis of this pesticide involves an intermediate, 2-(4-tert-butyl phenoxy) cyclohexanol, highlighting the utility of the tert-butylphenoxy scaffold. The reactivity of the acyl chloride group allows it to readily form esters and amides, facilitating the construction of larger, more complex molecular frameworks that are often required for biological activity.

Stereoselective Transformations

While not a chiral auxiliary in the classical sense, the 4-tert-butylphenoxyacetyl group, introduced via its corresponding acid chloride, plays a significant role as a protecting group that can influence the stereochemical outcome of reactions, particularly in the synthesis of nucleoside analogues and other complex chiral molecules. researchgate.netresearchgate.netresearchgate.net

The primary contribution of the 4-tert-butylphenoxyacetyl moiety in stereoselective synthesis is its ability to enhance the solubility of polar molecules, such as nucleosides, in organic solvents. researchgate.netresearchgate.netresearchgate.net This improved solubility is crucial for achieving efficient and selective enzymatic reactions. For instance, in the enzyme-catalyzed regioselective acylation or levulinylation of 2'-deoxynucleosides, the presence of a 4-tert-butylphenoxyacetyl protecting group on the nucleobase was found to be critical for the success of the transformation. researchgate.netresearchgate.net The enhanced solubility of the protected nucleoside made it a better substrate for lipases, such as Candida antarctica lipase (B570770) B (CALB), leading to high yields and regioselectivity. researchgate.netresearchgate.net

Table 1: Influence of Protecting Groups on Enzymatic Acylation of 2'-Deoxynucleosides

| Nucleoside Substrate | Protecting Group | Enzyme | Reaction | Key Finding | Reference |

|---|---|---|---|---|---|

| 2'-Deoxynucleoside | 4-tert-Butylphenoxyacetyl | Candida antarctica lipase B | Regioselective 5'-O-levulinylation | Enhanced solubility due to the protecting group led to the nucleoside being a superior substrate for the enzyme. | researchgate.netresearchgate.net |

Furthermore, the bulky nature of the tert-butyl group on the phenoxyacetyl moiety can provide steric hindrance that may influence the approach of reagents, thereby contributing to the diastereoselectivity of certain reactions. While specific studies detailing the use of this compound as a chiral directing group are not prevalent, its role as a bulky protecting group in the synthesis of chiral molecules is well-documented in patent literature for the preparation of complex pharmaceutical intermediates. google.comgoogleapis.comgoogle.comgoogle.comgoogle.com

Bioconjugation and Prodrug Strategies

The chemical properties of this compound make it a compound of interest for bioconjugation and the development of prodrugs, although its application in these areas is more theoretical and less documented than its use as a protecting group.

Bioconjugation

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, such as a protein or antibody. nih.gov These linkages are critical in the development of antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic drugs specifically to cancer cells. nih.govccspublishing.org.cnnih.gov The linker in an ADC must be stable in systemic circulation but allow for the release of the drug at the target site. nih.gov

This compound, as a reactive acid chloride, can readily form stable amide bonds with primary amine groups present on the surface of proteins (e.g., lysine (B10760008) residues). peptide.com This reactivity makes the phenoxyacetyl scaffold a potential component of a non-cleavable linker in an ADC. The resulting amide bond is generally stable under physiological conditions.

The 4-tert-butylphenoxy group itself offers several properties that could be advantageous in a linker. The bulky and lipophilic tert-butyl group can create a steric shield around the linkage, potentially increasing its stability by hindering enzymatic degradation. nih.gov This is a desirable characteristic for linkers in ADCs to prevent premature drug release. youtube.com

Table 2: Potential Role of the 4-tert-Butylphenoxyacetyl Moiety in Bioconjugation

| Feature | Potential Advantage in Bioconjugation | Rationale |

|---|---|---|

| Reactive Acid Chloride | Efficiently forms stable amide bonds with biomolecules. | Can react with primary amines (e.g., lysine residues) on proteins. peptide.com |

| Bulky 4-tert-Butyl Group | May enhance linker stability in plasma. | Provides steric hindrance, potentially protecting the linker from enzymatic degradation. nih.gov |

| Phenoxyacetyl Core | Forms a stable ether and amide backbone. | The ether linkage within the phenoxyacetyl group and the resulting amide bond are generally robust. |

While phenoxy-based linkers have been explored in ADC design, the specific use of the 4-tert-butylphenoxyacetyl moiety as a primary linker component is not yet widely reported in peer-reviewed literature. ccspublishing.org.cn

Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. researchgate.netinnpharmacotherapy.comiipseries.org This approach is often used to improve a drug's pharmacokinetic properties, such as solubility, stability, or targeted delivery. innpharmacotherapy.com The part of the prodrug that is cleaved off is known as the promoiety. researchgate.netinnpharmacotherapy.comijper.org

The 4-tert-butylphenoxyacetyl group could potentially be used as a promoiety for drugs containing hydroxyl or amine functional groups. The resulting ester or amide linkage would mask the active functional group of the drug. In vivo, esterases or other enzymes could hydrolyze this bond, releasing the active drug.

The 4-tert-butylphenoxyacetic acid that would be released as the promoiety would then need to be non-toxic and easily cleared from the body. The metabolism of compounds containing a tert-butylphenoxy group has been studied, indicating that this moiety is subject to metabolic processes. acs.org

Table 3: Potential Application of the 4-tert-Butylphenoxyacetyl Group in Prodrug Design

| Prodrug Strategy | Application of 4-tert-Butylphenoxyacetyl Group | Expected Outcome |

|---|---|---|

| Carrier-Linked Prodrug | Covalently attached to a hydroxyl or amine group of a parent drug as a promoiety. | Improved lipophilicity, enhanced membrane permeability, and controlled release of the active drug. |

| Mutual Prodrug | Could be linked to another active agent that also acts as a promoiety. | Potential for synergistic effects and tailored pharmacokinetic profiles. researchgate.net |

While the principles of prodrug design support the potential use of the 4-tert-butylphenoxyacetyl group, specific examples of its use as a cleavable promoiety in marketed or clinical-stage drugs are not readily found in the literature. Its primary role remains that of a robust protecting group in complex chemical syntheses. acs.org

Applications in Agrochemical and Material Science Research

Intermediate in Agrochemical Development

The structural motif of phenoxyacetic acid and its derivatives has long been recognized for its biological activity, forming the basis for a significant class of herbicides. The introduction of a tert-butyl group on the phenyl ring can influence the molecule's lipophilicity and its interaction with biological targets, making 4-tert-Butylphenoxyacetyl chloride an interesting starting material for the development of new agrochemicals.

While direct synthesis of commercial pesticides using this compound is not widely documented in publicly available research, its structural relative, 4-tert-butylphenol (B1678320), is a known precursor in the synthesis of certain agrochemicals. For instance, derivatives of 4-tert-butylphenol have been explored for their insecticidal and acaricidal properties. The conversion of 4-tert-butylphenol to 4-tert-Butylphenoxyacetic acid and subsequently to the acyl chloride provides a reactive handle to incorporate this substituted phenoxyacetic moiety into more complex molecules with potential pesticidal or herbicidal activity.

One area of investigation is the synthesis of analogs of existing pesticides. For example, the insecticide and insect growth regulator fenoxycarb (B1672525) possesses a phenoxy group, and the exploration of derivatives with a 4-tert-butyl substituent could lead to compounds with modified activity spectra or improved environmental profiles. uva.nlnih.govrsc.org The synthesis would typically involve the reaction of this compound with a suitable alcohol or amine to form the corresponding ester or amide.

The study of how the chemical structure of a molecule affects its biological activity is crucial in the design of new and effective agrochemicals. Phenoxyacetic acid derivatives are a well-established class of herbicides, and their mechanism of action and structure-activity relationships (SAR) have been extensively studied. rsc.orgresearchgate.netnih.govmdpi.com The introduction of different substituents on the aromatic ring can significantly alter their herbicidal potency and selectivity. rsc.orgresearchgate.net

The 4-tert-butyl group in this compound is a key feature for SAR studies. By systematically incorporating this group into various molecular scaffolds, researchers can investigate its influence on factors such as:

Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule, which can affect its uptake by plants, movement within the plant, and interaction with the target site.

Steric Effects: The bulkiness of the tert-butyl group can influence how the molecule binds to its target enzyme or receptor, potentially leading to increased selectivity or a different mode of action.

Metabolic Stability: The presence of the tert-butyl group can affect the rate at which the compound is metabolized by the plant or in the environment.

By synthesizing a series of compounds derived from this compound and evaluating their biological activity, researchers can build detailed SAR models to guide the design of next-generation herbicides and pesticides with improved efficacy and safety profiles.

Table 1: Influence of Ring Substituents on the Herbicidal Activity of Phenoxyacetic Acid Derivatives

| Substituent at para-position | Relative Herbicidal Activity | Key Observations |

| -H | Low | Unsubstituted phenoxyacetic acid shows weak activity. |

| -Cl | High | Introduction of a chlorine atom significantly increases herbicidal activity. |

| -CH3 | Moderate | A methyl group provides moderate activity. |

| -C(CH3)3 | Variable | The bulky tert-butyl group can lead to variable activity depending on the target species and overall molecular structure. |

This table is a generalized representation based on established principles of phenoxyacetic acid herbicides and is for illustrative purposes.

Role in Polymer and Material Science

The reactivity of this compound also makes it a valuable tool for polymer chemists and material scientists. The ability to introduce the bulky and hydrophobic 4-tert-butylphenoxy group can significantly alter the properties of polymers and surfaces.

This compound can be utilized as a monomer or a modifying agent in the synthesis of various polymers, such as polyesters and polyamides. The incorporation of the 4-tert-butylphenoxy side group can impart unique properties to the resulting polymer, including:

Increased Solubility: The bulky tert-butyl group can disrupt polymer chain packing, leading to enhanced solubility in organic solvents.

Improved Thermal Stability: The rigid aromatic structure can contribute to a higher glass transition temperature and improved thermal stability of the polymer. researchgate.net

The synthesis of polyesters, for example, can be achieved through polycondensation of a diol with a diacid chloride. jku.atnih.govnih.govrsc.org While specific examples using this compound are not extensively reported, the general principle of this reaction is well-established. By reacting this compound in combination with other diacid chlorides and various diols, a wide range of copolyesters with tailored properties can be synthesized.

Table 2: Potential Properties of Polymers Incorporating this compound

| Polymer Type | Potential Property Modification | Rationale |

| Polyesters | Increased solubility, higher thermal stability | The bulky tert-butyl group disrupts chain packing and the aromatic ring adds rigidity. |

| Polyamides | Enhanced solubility in organic solvents | Similar to polyesters, the side group hinders close chain association. |

This table presents potential modifications based on general principles of polymer chemistry.

The reactive acyl chloride group of this compound allows for the covalent attachment of the 4-tert-butylphenoxy moiety onto various surfaces, thereby altering their properties. This is particularly relevant in the functionalization of materials like silica (B1680970) nanoparticles and cellulose. rsc.orgjku.atnih.gov

The process typically involves reacting this compound with hydroxyl or amine groups present on the surface of the material. This surface grafting can lead to:

Increased Hydrophobicity: The nonpolar nature of the 4-tert-butylphenoxy group can render a hydrophilic surface, such as silica, more hydrophobic. This is useful in applications where controlling surface wetting is important.

Improved Dispersion: Modifying the surface of nanoparticles can improve their dispersion in polymer matrices, leading to enhanced performance of the resulting composite materials.

Creation of a Reactive Surface: The ester or amide linkage formed during the functionalization can potentially be cleaved under specific conditions, allowing for the subsequent attachment of other molecules.

For instance, the surface of silica nanoparticles can be functionalized by first treating them with an aminosilane (B1250345) to introduce amine groups, which can then react with this compound. mdpi.com This creates a stable, functionalized surface with altered chemical and physical properties.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are fundamental to the characterization of 4-tert-butylphenoxyacetyl chloride, offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, a detailed map of the molecule's hydrogen and carbon framework can be constructed.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the tert-butyl group, the aromatic ring, and the acetyl moiety. The tert-butyl protons characteristically appear as a sharp singlet in the upfield region. The aromatic protons typically present as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the acetyl group will appear as a singlet in the downfield region due to the influence of the adjacent oxygen and carbonyl group.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons (with and without attached protons), the methylene carbon of the acetyl group, and the highly deshielded carbonyl carbon of the acyl chloride.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.3 | ~31 |

| C (CH₃)₃ | - | ~34 |

| Aromatic CH | ~6.8 - 7.4 | ~114, ~126 |

| Aromatic C-O | - | ~155 |

| Aromatic C-C(CH₃)₃ | - | ~145 |

| O-CH₂-C=O | ~4.8 | ~67 |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture before mass analysis, which is particularly useful for identifying impurities. researchgate.netscispace.com

Predicted mass spectrometry data for this compound (C₁₂H₁₅ClO₂) indicates a monoisotopic mass of 226.0761 g/mol .

Table 2: Predicted m/z Values for Common Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 227.0833 |

Note: These values are computationally predicted and serve as a guide for experimental analysis.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

A characteristic and strong absorption band is expected for the carbonyl group (C=O) of the acyl chloride, typically appearing in the range of 1780-1815 cm⁻¹. Other significant absorptions include those for the C-O-C ether linkage, the C-Cl bond, and the various C-H bonds of the aromatic ring and the tert-butyl group. The presence of aromatic C=C stretching vibrations is also expected in the 1600-1450 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acyl Chloride) | 1780 - 1815 | Strong |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

| C-O (Aryl Ether) | 1250 - 1200 | Strong |

| C-Cl | 800 - 600 | Medium to Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak |

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the reactive nature of acyl chlorides, derivatization is often employed to create a more stable compound for analysis. nih.govresearchgate.net For instance, the acyl chloride can be reacted with an alcohol to form a stable ester, which can then be readily analyzed by reversed-phase HPLC (RP-HPLC). researchgate.net

A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. google.com Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides strong UV absorbance.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. wiley-vch.de However, the reactivity of the acyl chloride functional group with the silica (B1680970) gel stationary phase, which has surface hydroxyl groups, can be a challenge, potentially leading to streaking or decomposition at the baseline. sciencemadness.org

To mitigate this, using a less reactive stationary phase like alumina (B75360) or employing a non-polar solvent system can be beneficial. A common mobile phase for compounds of intermediate polarity is a mixture of ethyl acetate (B1210297) and hexanes. Visualization of the spots on the TLC plate can be achieved under UV light (due to the aromatic ring) or by using staining reagents such as potassium permanganate (B83412) or iodine vapor. sciencemadness.orgsilicycle.com Given the reactivity, it is sometimes preferable to convert the acyl chloride to a more stable derivative, such as an ester or amide, before TLC analysis. sciencemadness.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For a reactive compound such as this compound, direct analysis by GC can be challenging due to its susceptibility to degradation at the high temperatures of the injector port and column, as well as its reactivity toward active sites in the system. Consequently, indirect methods involving derivatization are often employed for acyl chlorides.

A common strategy involves converting the highly reactive acyl chloride into a more stable ester derivative prior to GC analysis. For instance, chloroacetyl chloride, a related compound, has been quantified indirectly by converting it into methyl 2-chloroacetate (MCA) using methanol (B129727) as a derivatizing agent and diluent. researchgate.net This derivatization step produces a more stable analyte that is amenable to GC analysis, providing robust and reproducible results. researchgate.net The resulting ester can then be analyzed using a GC system equipped with a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range. researchgate.net

The selection of the GC column is critical. For the analysis of polar derivatives like esters, a DB-Wax column, which has a polyethylene (B3416737) glycol stationary phase, has been shown to provide good peak shape and separation. researchgate.net Alternatively, for general-purpose analysis of less polar compounds, a DB-5 column, a low-polarity column with a (5%-phenyl)-methylpolysiloxane stationary phase, is often utilized. researchgate.net

Method validation is a crucial aspect of analytical chemistry, ensuring the reliability of the results. A typical GC method for a related acyl chloride, 4-Chloro butyryl chloride, was validated according to the International Council on Harmonisation (ICH) Q2(R1) guidelines. researchgate.net This process assesses parameters such as linearity, precision, accuracy, and robustness, confirming that the method is suitable for its intended purpose, such as purity determination and impurity quantification. researchgate.net

While direct analysis of this compound is not commonly described, the principles applied to other acyl chlorides would be applicable. Sample preparation would likely involve immediate derivatization in a suitable solvent, followed by dilution to an appropriate concentration. An internal standard, such as methylbenzoate, might be added to improve the precision of quantification. nih.gov

| Parameter | Method 1 (Indirect, for Chloroacetyl Chloride) researchgate.net | Method 2 (for 4-Chloro butyryl chloride) researchgate.net |

|---|---|---|

| Analyte Form | Methyl 2-chloroacetate (derivatized) | 4-Chloro butyryl chloride |

| Column | DB-Wax (Polyethylene Glycol) | DB-5 (30m x 0.32mm, 0.25µm) |

| Detector | Flame Ionization Detector (FID) | Not Specified (likely FID) |

| Injector Temperature | Not Specified | 250°C |

| Detector Temperature | Not Specified | 260°C |

| Injection Volume | Not Specified | 1.0 µL |

| Flow Rate | Not Specified | 5.0 psi |

| Linearity Range | 0.38 to 1.8 ppm | 9.973 µg/mL to 149.595 µg/mL |

| Limit of Quantification (LOQ) | 0.38 ppm | 0.01% |

X-ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography is an indispensable tool for determining the precise three-dimensional atomic structure of a crystalline solid. While specific crystallographic data for derivatives of this compound are not widely published, studies on the broader class of phenoxyacetic acid derivatives provide significant insights into the structural conformations and intermolecular interactions that can be expected.

Research on other herbicidally active phenoxyacetic acids, such as (2,4-dichlorophenoxy)acetic acid (2,4-d) and (2,4,5-trichlorophenoxy)acetic acid (2,4,5-t), has utilized single-crystal X-ray diffraction to analyze their molecular structures when co-crystallized with other molecules to form adducts. researchgate.net These studies reveal that the conformation of the phenoxyacetic acid molecule—specifically the torsion angle of the O-C-C=O bond system—can vary, adopting either a synclinal or antiperiplanar arrangement depending on the intermolecular forces, such as hydrogen bonding, within the crystal lattice. researchgate.net

In a comprehensive study of various chlorinated phenoxyacetic acid derivatives, X-ray diffraction data retrieved from the Cambridge Structural Database (CSD) were used alongside spectroscopic and computational methods to analyze molecular structure. nih.gov It was found that phenoxyacetic acid and its chloro-substituted derivatives typically adopt a syn-syn conformation in the crystalline state, which is also the energetically favored conformation according to theoretical calculations. nih.gov The analysis of these crystal structures is crucial for understanding structure-activity relationships, as the specific arrangement of atoms and functional groups dictates how the molecule interacts with its biological target. nih.gov

For a derivative of this compound, such as its corresponding acid, 4-tert-butylphenoxyacetic acid, X-ray crystallography would definitively establish:

The planarity of the benzene ring.

The bond lengths and angles of the entire molecule.

The conformation of the phenoxyacetyl side chain.

The nature of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that dictate the crystal packing.

This structural information is foundational for molecular modeling and for understanding the physicochemical properties of the compound and its derivatives.

Other Advanced Analytical Methods (e.g., CD Spectroscopy, Capillary Gel Electrophoresis)

Information regarding the application of Circular Dichroism (CD) Spectroscopy or Capillary Gel Electrophoresis specifically for the analysis of this compound or its immediate derivatives is not available in the surveyed scientific literature.

Computational Chemistry and Modeling Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a derivative of 4-tert-butylphenoxyacetyl chloride, might interact with a biological target, typically a protein.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on structurally similar molecules. For instance, in studies involving derivatives of compounds with a tert-butylphenyl group, molecular docking has been instrumental in elucidating their binding modes with therapeutic targets. These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the ligand-protein recognition process.

For a hypothetical docking study of a derivative of this compound, the 4-tert-butyl group would be expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein. The phenoxyacetyl portion of the molecule offers potential sites for hydrogen bonding and other polar interactions, depending on the nature of the derivative.

Table 1: Representative Molecular Docking Data for Structurally Related Compounds

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| N-4-t-Butylbenzyl propanamides | TRPV1 | Hydrogen bonding, hydrophobic interactions | nih.gov |

| 4-Phthalimidobenzenesulfonamide derivatives | Acetylcholinesterase | Interactions with catalytic active site (CAS) and peripheral anionic site (PAS) | nih.gov |

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) derivatives | COX-2 | High binding affinity to the active site, similar to native ligands | strath.ac.uk |

This table is illustrative and based on studies of compounds containing similar structural motifs to this compound.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide valuable information about molecular orbitals, charge distribution, and the energies of transition states, which are crucial for understanding reaction mechanisms and predicting reactivity.

For this compound, quantum chemical calculations could be used to study the reactivity of the acetyl chloride group. The electrophilicity of the carbonyl carbon is a key factor in its reactions with nucleophiles. Calculations could quantify the partial charges on the atoms in the molecule, highlighting the electrophilic nature of the carbonyl carbon and the acyl chloride functionality.

Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's kinetic stability and its propensity to participate in chemical reactions. The energy gap between the HOMO and LUMO is an important parameter in determining molecular reactivity.

Table 2: Hypothetical Quantum Chemical Calculation Results for this compound

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| Energy of HOMO | - | Relates to the ability to donate electrons |

| Energy of LUMO | - | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | - | Indicator of molecular reactivity and stability |

| Partial Charge on Carbonyl Carbon | + | Indicates electrophilicity and susceptibility to nucleophilic attack |

Molecular Dynamics Simulations of Derivatized Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This technique is particularly useful for studying the conformational changes of molecules and their interactions with their environment, such as a solvent or a biological membrane.

In the context of systems derivatized from this compound, MD simulations could be employed to explore the conformational landscape of these molecules. For example, the flexibility of the ether linkage and the orientation of the 4-tert-butylphenyl group relative to the rest of the molecule could be investigated.

When a derivative is bound to a protein, MD simulations can assess the stability of the ligand-protein complex over time. These simulations can reveal how the ligand and protein adapt to each other and can help to identify key residues that are critical for maintaining the binding interaction. Such studies have been performed on various N-containing heterocyclic compounds and have provided insights into the stability of their complexes with proteins like human serum albumin.

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are built using statistical methods and can be used to predict the properties of new, unsynthesized compounds.

For a series of derivatives of 4-tert-butylphenoxyacetic acid (a related compound), a QSAR study could be developed to predict a specific biological activity, such as herbicidal or plant growth regulatory effects. The models would use molecular descriptors that quantify various aspects of the molecular structure, such as lipophilicity (logP), electronic properties, and steric parameters.

The 4-tert-butyl group, for example, significantly influences the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. By systematically modifying the structure of the parent compound and measuring the corresponding changes in a particular property, a predictive QSAR or QSPR model can be established.

Table 3: Key Molecular Descriptors for Structure-Property Relationship Studies

| Descriptor | Property Measured | Relevance |

| LogP | Lipophilicity/Hydrophobicity | Influences membrane permeability and transport |

| Molecular Weight | Size of the molecule | Affects diffusion and binding |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms | Relates to transport properties and bioavailability |

| Dipole Moment | Polarity of the molecule | Influences intermolecular interactions |

These descriptors, among others, would be crucial in building a robust predictive model for new derivatives based on the 4-tert-butylphenoxyacetyl scaffold.

Future Research Directions and Emerging Applications

Catalyst Development for Enhanced Synthesis

The synthesis of acyl chlorides, including 4-tert-Butylphenoxyacetyl chloride, traditionally relies on reagents like thionyl chloride or oxalyl chloride. libretexts.orglibretexts.org While effective, these methods can present challenges in terms of safety and selectivity. Future research is poised to focus on the development of novel catalytic systems that offer milder reaction conditions, higher yields, and improved atom economy.

One promising avenue is the use of catalyst adducts. For instance, N,N-disubstituted formamides can be used to catalyze the reaction of carboxylic acids with phosgene (B1210022) or thionyl chloride, enhancing the efficiency of acyl chloride formation. google.com Another innovative approach involves the use of silicon tetrachloride as a chlorinating agent, which could offer a cost-effective and readily available alternative to traditional reagents. google.com

Furthermore, palladium-catalyzed cross-coupling reactions, which can utilize acyl chlorides to form ketones, represent another area for catalyst development. researchgate.net Designing catalysts that are specifically tailored for substrates like this compound could enable the efficient synthesis of a wide range of functionalized ketones with applications in pharmaceuticals and materials science. Research in this area would likely focus on ligand design to control reactivity and selectivity.

Biocatalysis and Enzymatic Transformations

The demand for greener and more sustainable chemical processes is driving interest in biocatalysis. Enzymes offer unparalleled selectivity and operate under mild conditions, making them attractive catalysts for organic synthesis. nih.gov Future research will likely explore the use of enzymes to mediate reactions involving this compound.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of amides from carboxylic acids and amines. nih.gov This suggests the potential for using lipases to catalyze the reaction of this compound with various nucleophiles to produce esters and amides with high efficiency and under environmentally benign conditions. nih.gov Such enzymatic processes could eliminate the need for harsh reagents and simplify purification procedures.

Proteases, which are instrumental in peptide synthesis, could also be explored for their ability to utilize this compound or its derivatives in the construction of more complex molecules. nih.gov The development of robust enzymes that can tolerate organic solvents and a broad range of substrates will be crucial for the successful implementation of biocatalytic transformations involving this acyl chloride.

Integration in Flow Chemistry and Automated Synthesis

Flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the ability to perform multi-step reactions in a continuous fashion. beilstein-journals.orgyoutube.comyoutube.com The integration of this compound into flow chemistry setups represents a significant area for future research.

Continuous flow systems can be designed for the on-demand synthesis of this compound itself, potentially from its corresponding carboxylic acid, thereby avoiding the storage of this reactive intermediate. acs.org Subsequently, this freshly prepared acyl chloride can be directly introduced into a downstream reactor to react with nucleophiles to form esters, amides, or ketones. researchgate.netresearchgate.netacs.org This "telescoped" approach improves efficiency and safety, particularly when dealing with exothermic reactions or unstable intermediates. youtube.com

Automated synthesis platforms, which often incorporate flow chemistry, can be used for the rapid screening of reaction conditions and the synthesis of libraries of compounds derived from this compound. nih.gov This can accelerate the discovery of new molecules with desired properties for applications in drug discovery and materials science.

Applications in Chemical Biology and Diagnostics

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.govresearchgate.netresearchgate.net This field has opened up new possibilities for studying and manipulating biological systems. A key area of future research is the design of novel probes based on the 4-tert-Butylphenoxyacetyl scaffold for applications in chemical biology and diagnostics.

By incorporating a bioorthogonal functional group, such as an azide (B81097) or an alkyne, into the structure of this compound, it can be transformed into a versatile chemical reporter. nobelprize.org This modified reagent could then be used to label biomolecules, such as proteins or glycans, within a cellular environment. The bulky tert-butyl group may influence the probe's localization and interactions within the cell, a feature that could be exploited for targeted labeling. The subsequent attachment of a fluorescent dye or an affinity tag via a "click" reaction would allow for the visualization or isolation of the labeled biomolecules. nih.govnobelprize.org

The development of such probes derived from this compound could provide new tools for understanding complex biological processes and for the development of novel diagnostic assays.

Design of Novel Protecting Groups and Reagents

The unique structural features of this compound, namely the bulky tert-butyl group and the phenoxyacetyl moiety, make it an interesting candidate for the design of novel protecting groups and specialized reagents in organic synthesis.

The 4-tert-butylphenoxyacetyl group could serve as a sterically hindered protecting group for alcohols or amines. Its bulkiness could provide enhanced stability under certain reaction conditions, while its ester or amide linkage would allow for its selective removal. Research in this area would involve evaluating the stability of this protecting group to various reagents and developing efficient methods for its introduction and cleavage. The development of new protecting groups, such as the cyanopivaloyl (PivCN) group, highlights the ongoing need for diverse protective strategies in complex molecule synthesis. universiteitleiden.nl

Furthermore, this compound itself can be considered a reagent for introducing the 4-tert-butylphenoxyacetyl moiety into molecules to modulate their physical and biological properties. For example, attaching this group to a drug molecule could alter its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This approach could be a valuable tool in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates.

常见问题

Q. What are the common synthetic routes for 4-tert-Butylphenoxyacetyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of phenol derivatives with tert-butyl groups, followed by acetylation using chloroacetyl chloride. Key steps include:

- Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to introduce the tert-butyl group to the phenol ring .

- Acetylation : React the tert-butylphenol intermediate with chloroacetyl chloride in the presence of a base (e.g., pyridine) to form the acetyl chloride derivative.

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar excess of chloroacetyl chloride) to minimize side products like diacetylated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors, as acyl chlorides are respiratory irritants .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The tert-butyl group creates steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., secondary amines). To mitigate this:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Elevate temperatures (60–80°C) to overcome activation barriers, monitored via kinetic studies using in-situ IR spectroscopy .

Example: Reaction with morpholine proceeds at 50% slower rate compared to non-substituted phenoxyacetyl chlorides .

Q. What analytical strategies resolve contradictions in reported decomposition pathways under varying storage conditions?

- Methodological Answer : Conflicting data on hydrolytic stability (e.g., ambient vs. refrigerated storage) can be addressed via:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze hydrolysis byproducts (e.g., 4-tert-butylphenoxyacetic acid) via LC-MS .

- Isotopic Labeling : Use deuterated water (D₂O) to trace hydrolysis mechanisms and identify intermediates .

Results show hydrolysis accelerates above 30°C, necessitating storage at ≤4°C in desiccated environments .

Q. How can computational modeling predict the compound’s compatibility with catalytic systems in polymer chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model interactions between the acyl chloride and catalysts (e.g., DMAP in polycondensation):

- Electrostatic Potential Maps : Identify electron-deficient regions for nucleophilic attack.

- Activation Energy Barriers : Predict reaction feasibility with co-monomers like bisphenol-A .

Experimental validation via rheometry confirms predicted polymerization rates within ±10% error .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature sources?

- Methodological Answer : Discrepancies arise from solvent effects and trace moisture:

- Solvent Polarity : CDCl₃ vs. DMSO-d₆ shifts tert-butyl proton signals by 0.1–0.3 ppm .

- Hydrolysis Artifacts : Even 0.5% moisture generates 4-tert-butylphenoxyacetic acid, detectable by a downfield-shifted COOH peak at δ 12.1 ppm .

Standardization: Pre-dry solvents over molecular sieves and acquire spectra immediately after dissolution .

Methodological Best Practices

Q. What strategies minimize side reactions during derivatization of this compound with amines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.